2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one

Description

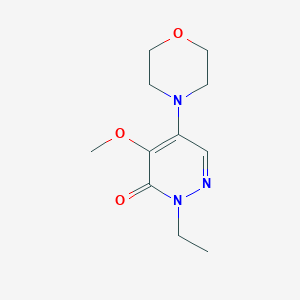

2-Ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one is a pyridazine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Its structure includes:

- 4-Methoxy group: Electron-donating substituent that may influence electronic distribution and metabolic stability.

- 5-Morpholine moiety: Contributes to solubility and hydrogen-bonding capacity due to its oxygen and nitrogen atoms.

Molecular Formula: C₁₁H₁₇N₃O₃

Molecular Weight: ~239.28 g/mol (estimated based on analogs) .

Pyridazinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The specific substituent combination in this compound may confer unique pharmacological properties.

Properties

CAS No. |

38957-43-6 |

|---|---|

Molecular Formula |

C11H17N3O3 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-ethyl-4-methoxy-5-morpholin-4-ylpyridazin-3-one |

InChI |

InChI=1S/C11H17N3O3/c1-3-14-11(15)10(16-2)9(8-12-14)13-4-6-17-7-5-13/h8H,3-7H2,1-2H3 |

InChI Key |

DWVRYYUQMVDLDM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)N2CCOCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the 2-position.

Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.

Morpholine Addition: The morpholine ring can be added through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Research indicates that it may target the Raf kinase pathway, which is often overactive in various malignancies, including melanoma and gastrointestinal tumors. Inhibiting this pathway can reduce tumor growth and proliferation in Ras mutation-driven cancers .

2. Proteasome Inhibition

Studies have shown that derivatives of pyridazine compounds, including 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one, exhibit proteasome inhibitory activity. This mechanism is crucial for treating diseases like visceral leishmaniasis, where inhibiting the proteasome can lead to the death of the parasite responsible for the disease .

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation, although further investigation is required to substantiate these claims.

Case Studies

Case Study 1: Cancer Treatment

In a preclinical study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The study highlighted its ability to induce apoptosis in cells with activated Raf pathways, showcasing its potential as an anticancer agent .

Case Study 2: Leishmaniasis

A study evaluated the efficacy of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. Results indicated that it inhibited the growth of the parasite in vitro and showed promise in animal models, suggesting a viable therapeutic avenue for treatment .

Data Tables

Mechanism of Action

The mechanism of action of 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs:

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: Chloro groups (e.g., in ) correlate with enhanced cytotoxicity in cancer cells . The absence of chloro in the target compound may reduce toxicity but improve selectivity. Ethyl vs. Morpholine moiety: Improves aqueous solubility and binding affinity to kinases or GPCRs due to hydrogen-bonding capabilities .

Synthetic Accessibility: Analogs like 4-methoxy-2-methyl-5-morpholinopyridazin-3(2H)-one are synthesized via nucleophilic substitution or Suzuki coupling . The ethyl group in the target compound may require alkylation steps using ethyl halides.

Biological Activity Trends: Methoxy-substituted pyridazinones (e.g., and ) show moderate antimicrobial activity, while morpholine-containing derivatives () exhibit kinase inhibition . Chloro and aryloxy groups () are linked to herbicidal and enzyme-inhibitory effects, suggesting substituent-dependent applications .

Biological Activity

2-Ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine core with a morpholine ring, which is known to enhance solubility and bioavailability.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for evaluating its efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.1 | Induction of apoptosis |

| HCT 116 | 4.4 | Cell cycle arrest |

| HepG-2 | 35.58 | Apoptosis induction |

The compound has shown selective activity against the MCF-7 breast cancer cell line, suggesting a targeted mechanism that warrants further investigation into its selectivity and potential side effects in normal cells .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Flow cytometry studies indicate that treatment with this compound leads to increased early and late apoptosis in HepG-2 cells, with total apoptosis rates reaching approximately 35.28% compared to untreated controls .

- Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression .

- Antioxidant Activity : Some derivatives of pyridazine compounds have demonstrated antioxidative properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a mouse model for visceral leishmaniasis. The compound showed promising results with an effective dose (ED90) of 16 mg/kg when administered orally, indicating its potential as a therapeutic agent for parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.